[(2-Ethylhexyl)oxy]methanediol
Description
Contextualization within Methanediol (B1200039) Chemistry Research
Methanediol (CH₂(OH)₂), the simplest geminal diol, is a product of the hydration of formaldehyde (B43269). wikipedia.org Geminal diols, or 1,1-diols, are organic compounds with two hydroxyl groups attached to the same carbon atom. pnas.org Generally, they are considered unstable and exist in equilibrium with their corresponding carbonyl compounds and water, with the equilibrium often favoring the carbonyl form. stackexchange.comquora.com However, the stability of geminal diols can be influenced by several factors, including steric hindrance and the electronic effects of neighboring substituents. stackexchange.com For instance, electron-withdrawing groups can stabilize the geminal diol structure. chegg.com
The study of methanediol itself has been a subject of significant research, particularly its role as a transient intermediate in atmospheric chemistry and in aqueous solutions. wikipedia.orgpnas.org While once considered too elusive to isolate, recent advancements have enabled the preparation and identification of methanediol in the gas phase, opening new avenues for studying its reactivity and stability. pnas.orgnih.gov The presence of the (2-Ethylhexyl)oxy group in [(2-Ethylhexyl)oxy]methanediol introduces an ether linkage, which is expected to influence the electronic environment of the geminal diol moiety and, consequently, its stability and reactivity. Research on the hydrolysis of other geminal ethers provides a framework for understanding how this ether linkage might behave, particularly in aqueous environments. researchgate.net
Overview of Scholarly Approaches to this compound
Given the limited body of research focused specifically on this compound, scholarly approaches are largely inferred from studies on analogous compounds, such as other geminal diols, cosmetic ingredients, and their degradation products. The primary methodologies employed in the investigation of such compounds include:
Analytical Chemistry Techniques: The determination and quantification of cosmetic ingredients and their potential impurities or degradation products heavily rely on chromatographic methods. Techniques such as gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are standard for separating and identifying components in complex matrices. kcia.or.krsartorius.hrnih.govnih.gov For a compound like this compound in a cosmetic formulation, these methods would be crucial for quality control and stability testing.
Spectroscopic Characterization: The structural elucidation of newly synthesized or isolated compounds is accomplished through a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies functional groups. Mass spectrometry is used to determine the molecular weight and fragmentation patterns, aiding in structural confirmation. nih.govnih.gov Although specific spectroscopic data for this compound is not widely published, these are the standard tools that would be used for its characterization.
Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to predict the stability, structure, and reactivity of molecules. rsc.orgresearchgate.net For this compound, computational models could provide insights into the bond energies, conformational preferences, and the energy barrier for its decomposition back to formaldehyde and 2-ethylhexanol, offering a theoretical basis for its presumed stability under certain conditions.
Identification of Key Unanswered Questions in this compound Research
The scarcity of dedicated research on this compound means that many fundamental questions remain. Addressing these will be pivotal for a comprehensive understanding of its chemical nature and for ensuring its safe and effective use in various applications. Key unanswered questions include:
Definitive Synthesis and Purification Methods: While the compound is commercially available, detailed scholarly publications on its synthesis, including reaction conditions, catalysts, yields, and purification strategies, are lacking. A robust and well-documented synthetic route is fundamental for further research.
Comprehensive Spectroscopic and Physicochemical Data: A complete and publicly available dataset of its spectroscopic (¹H NMR, ¹³C NMR, IR, MS) and physicochemical properties (e.g., pKa, logP, solubility in different solvents) is needed. There is conflicting information in public databases regarding its molecular formula, with both C9H20O3 and C11H24O3 being cited. ontosight.aichemical-suppliers.eu Establishing the correct molecular identity is a prerequisite for all further studies.
Stability and Degradation Pathways: How stable is this compound under various conditions relevant to its use, such as in different cosmetic formulations, and upon exposure to light, heat, and air? What are its primary degradation products? Understanding its degradation is crucial, especially considering the potential release of formaldehyde, a known sensitizer (B1316253) and regulated substance. Studies on related compounds suggest that degradation can be influenced by factors like the presence of other chemicals. osti.govnih.gov
Reactivity and Interaction with Other Molecules: How does the this compound interact with other ingredients in a formulation? Does it participate in any unintended chemical reactions over the shelf-life of a product? Its potential to act as a formaldehyde-releaser under certain conditions is a significant area for investigation.
Environmental Fate: What is the environmental persistence and degradation pathway of this compound when products containing it are washed into wastewater systems? QSAR (Quantitative Structure-Activity Relationship) models could be employed as a starting point to predict its environmental behavior. umweltbundesamt.de
Structure
3D Structure
Properties
CAS No. |
71648-19-6 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-ethylhexoxymethanediol |
InChI |
InChI=1S/C9H20O3/c1-3-5-6-8(4-2)7-12-9(10)11/h8-11H,3-7H2,1-2H3 |
InChI Key |
ZWXXPZAAJBREPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2 Ethylhexyl Oxy Methanediol
Advanced Synthetic Routes for [(2-Ethylhexyl)oxy]methanediol
The synthesis of this compound, a hemiacetal, would theoretically involve the nucleophilic addition of 2-ethylhexanol to formaldehyde (B43269). Advanced synthetic strategies would focus on controlling selectivity, improving efficiency, and utilizing sustainable practices.
Chemo-selective Synthesis Strategies for this compound
Chemo-selectivity in the synthesis of this compound would be crucial if other reactive functional groups were present in the reactants. However, in the straightforward reaction between 2-ethylhexanol and formaldehyde, the primary chemo-selective challenge is to favor the formation of the hemiacetal over the full acetal (B89532), which involves the reaction of a second molecule of 2-ethylhexanol.
Control of Stoichiometry and Reaction Conditions:
Reactant Ratio: Utilizing a 1:1 molar ratio of 2-ethylhexanol to formaldehyde would theoretically favor the formation of the hemiacetal. An excess of the alcohol would likely promote the formation of the corresponding acetal.
Temperature and Time: Lower reaction temperatures and shorter reaction times would generally favor the kinetic product, which is often the hemiacetal, over the thermodynamic product (acetal).
Stereoselective Approaches to this compound Synthesis
The carbon atom of the methanediol (B1200039) group in the target molecule is not a stereocenter unless isotopically labeled. However, the 2-ethylhexyl group contains a chiral center. If a stereoselective synthesis were desired, one would need to start with an enantiomerically pure form of 2-ethylhexanol. The reaction with formaldehyde itself does not typically induce chirality at the formaldehyde carbon. Intramolecular hemiacetal formation in more complex molecules, such as sugars, is a well-known area where stereoselectivity is critical. libretexts.org
Sustainable and Green Chemistry Methodologies for this compound Production
Green chemistry principles could be applied to the synthesis of this compound in several ways:
Catalysis: Employing solid acid catalysts that can be easily recovered and reused would be a greener alternative to homogeneous acid catalysts. researchgate.net
Solvent-Free Conditions: The reaction could potentially be run without a solvent, using the liquid 2-ethylhexanol as the reaction medium.
Energy Efficiency: Utilizing energy-efficient heating methods, such as microwave irradiation, could reduce the energy consumption of the process.
Atom Economy: The addition reaction to form the hemiacetal is, in principle, 100% atom economical, as all atoms of the reactants are incorporated into the product.
Recent advancements in green chemistry have also explored the electrochemical synthesis of formaldehyde from methanol, which could provide a more sustainable source of this key reactant. rsc.org
Reaction Mechanisms Governing this compound Formation
The formation of a hemiacetal from an alcohol and an aldehyde is a reversible reaction that can be catalyzed by either acid or base.
Elucidation of Elementary Steps in this compound Synthesis
The mechanism involves the nucleophilic attack of the oxygen atom of the alcohol on the electrophilic carbonyl carbon of the aldehyde.
Acid-Catalyzed Mechanism:
Protonation of the Carbonyl Oxygen: An acid catalyst protonates the formaldehyde oxygen, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of electrons on the oxygen of 2-ethylhexanol attacks the activated carbonyl carbon.
Deprotonation: A base (such as the conjugate base of the acid catalyst or another molecule of the alcohol) removes the proton from the oxygen atom that originated from the alcohol, yielding the neutral hemiacetal. libretexts.org
Base-Catalyzed Mechanism:
Deprotonation of the Alcohol: A base removes the proton from 2-ethylhexanol to form a more nucleophilic alkoxide ion (2-ethylhexoxide).
Nucleophilic Attack: The alkoxide ion attacks the carbonyl carbon of formaldehyde.
Protonation: The resulting intermediate is protonated by the conjugate acid of the base (or a protic solvent) to give the final hemiacetal product.
Theoretical studies on the formation of methanediol from formaldehyde and methanol have shown that the process can be facilitated by bridging water molecules that assist in the proton transfer. nih.gov
Catalytic Systems in this compound Synthesis
The synthesis of this compound, a hemiacetal, involves the reaction of 2-ethylhexanol with formaldehyde. This reaction is typically reversible and requires a catalyst to proceed at a reasonable rate. Both acid and base catalysts can be employed to facilitate the formation of the hemiacetal, with each type of catalyst operating through a distinct mechanistic pathway. The choice of catalyst can significantly influence the reaction rate, equilibrium position, and the formation of byproducts.
The formation of hemiacetals from alcohols and aldehydes is a well-established reaction in organic chemistry. wikipedia.orglibretexts.org While specific research detailing the catalytic synthesis of this compound is not extensively available in the public domain, the general principles of acid and base catalysis for hemiacetal formation are applicable.
Acid Catalysis
Acid catalysis is a widely used method for the synthesis of hemiacetals. wikipedia.orglibretexts.org The mechanism of acid-catalyzed hemiacetal formation involves the protonation of the carbonyl oxygen of formaldehyde. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic 2-ethylhexanol.
The key steps in the acid-catalyzed formation of this compound are:
Protonation of the carbonyl group: A proton from the acid catalyst (e.g., H₃O⁺) protonates the oxygen atom of formaldehyde, forming a resonance-stabilized cation. This activation of the carbonyl group is crucial for the subsequent nucleophilic attack.
Nucleophilic attack by the alcohol: The oxygen atom of 2-ethylhexanol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the protonated formaldehyde.
Deprotonation: A base (such as water or another molecule of the alcohol) removes a proton from the oxonium ion intermediate, yielding the final product, this compound, and regenerating the acid catalyst.
Commonly used acid catalysts for this type of reaction include Brønsted acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as solid acid catalysts like acidic ion-exchange resins. The use of a catalyst is essential as alcohols are generally weak nucleophiles. libretexts.org Theoretical studies on the formation of hemiacetals from formaldehyde and methanol have shown that the presence of a Brønsted acid significantly lowers the activation energy barrier for the reaction. nih.gov
It is important to note that under acidic conditions, the hemiacetal can further react with another molecule of alcohol to form a more stable acetal. To selectively synthesize the hemiacetal, reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants must be carefully controlled.
Base Catalysis
Base catalysis offers an alternative route for the synthesis of hemiacetals. In this case, the base does not interact with the aldehyde. Instead, it deprotonates the alcohol, 2-ethylhexanol, to form a more nucleophilic alkoxide ion (2-ethylhexoxide). This potent nucleophile can then readily attack the electrophilic carbonyl carbon of formaldehyde.
The mechanistic steps for base-catalyzed hemiacetal formation are as follows:
Formation of the alkoxide: A base (e.g., hydroxide ion, OH⁻) removes a proton from 2-ethylhexanol, generating the corresponding 2-ethylhexoxide ion.
Nucleophilic addition: The highly nucleophilic 2-ethylhexoxide ion attacks the carbonyl carbon of formaldehyde, leading to the formation of an alkoxide intermediate.
Protonation: The alkoxide intermediate is then protonated by a proton source, which is typically the conjugate acid of the base used (e.g., water), to yield this compound and regenerate the basic catalyst.
While effective, base-catalyzed reactions involving aldehydes can sometimes be complicated by side reactions, such as the Cannizzaro reaction, especially if the aldehyde can act as both a nucleophile and an electrophile. However, with formaldehyde, this is less of a concern in the presence of an external nucleophile like an alcohol.
The following table summarizes the general characteristics of acid and base catalysis in the formation of hemiacetals, which is applicable to the synthesis of this compound.
| Catalyst Type | Mechanism | Key Intermediate | Advantages | Potential Disadvantages |
| Acid | Protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon. | Protonated carbonyl group (oxocarbenium ion character). | Generally effective for a wide range of alcohols and aldehydes. | Can promote the subsequent formation of a stable acetal, requiring careful control of reaction conditions. Potential for acid-sensitive functional groups to react. |
| Base | Deprotonation of the alcohol to form a more potent nucleophile (alkoxide). | Alkoxide ion. | Can be effective, especially for less reactive alcohols. Avoids the formation of carbocation-like intermediates. | The strong basic conditions may not be compatible with other functional groups in the molecule. Potential for side reactions like aldol condensation if other enolizable aldehydes are present. |
Due to the lack of specific research data for the synthesis of this compound, a detailed comparison of different catalytic systems with specific performance metrics (e.g., yield, selectivity, turnover number) is not possible at this time. However, the fundamental principles of acid and base catalysis provide a solid framework for understanding the synthetic methodologies for this compound.
Reactivity and Transformation Pathways of 2 Ethylhexyl Oxy Methanediol
Fundamental Reactivity Patterns of the Methanediol (B1200039) Moiety in [(2-Ethylhexyl)oxy]methanediol
The methanediol group is essentially a hydrated form of formaldehyde (B43269), and its reactivity is characterized by the interplay between the two hydroxyl groups and the central carbon atom. In aqueous solutions, methanediol exists in equilibrium with formaldehyde and water. The stability of gem-diols, such as the methanediol moiety, is influenced by the electronic nature of the substituents on the carbonyl carbon. libretexts.orgwikipedia.org Electron-withdrawing groups tend to stabilize the gem-diol form, while electron-donating groups favor the carbonyl form. libretexts.org
The methanediol moiety in this compound possesses both nucleophilic and electrophilic characteristics. The oxygen atoms of the hydroxyl groups have lone pairs of electrons, making them nucleophilic. youtube.com These hydroxyl groups can attack electrophilic centers. For instance, in the presence of an acid catalyst, one hydroxyl group can be protonated and subsequently eliminated as a water molecule, allowing the other hydroxyl group to participate in intramolecular reactions or be attacked by an external nucleophile.
Conversely, the central carbon atom of the methanediol group is electrophilic due to the electron-withdrawing effect of the two oxygen atoms. ncert.nic.in This electrophilicity allows it to be attacked by a wide range of nucleophiles. youtube.com A key reaction of hemiacetals, which are structurally analogous to the this compound, is their conversion to acetals upon reaction with an alcohol under acidic conditions. wikipedia.org In this reaction, the alcohol acts as a nucleophile, attacking the electrophilic carbon of the hemiacetal.
Table 1: Key Features of Nucleophilic Reactions
| Feature | Description |
| Nucleophilic Center | Oxygen atoms of the hydroxyl groups. |
| Electrophilic Center | Central carbon atom of the methanediol moiety. |
| Typical Reactions | Acetal (B89532) formation from the hemiacetal-like structure. |
In the presence of a strong acid, the hydroxyl groups of the methanediol moiety can be protonated, transforming them into good leaving groups (water). youtube.com This protonation enhances the electrophilicity of the central carbon atom, making it more susceptible to attack by weak nucleophiles. This is a common activation strategy for alcohols and diols in various organic transformations. youtube.com
The molecule can also participate in electrophilic aromatic substitution reactions if reacted with an aromatic compound under appropriate catalytic conditions. masterorganicchemistry.com In such a reaction, a carbocation intermediate could be generated from this compound, which would then act as the electrophile.
Table 2: Key Features of Electrophilic Reactions
| Feature | Description |
| Activation | Protonation of hydroxyl groups in acidic media. |
| Reactive Intermediate | Formation of a carbocationic species. |
| Typical Reactions | Substitution reactions where the hydroxyl group is replaced. |
The methanediol moiety is at the same oxidation level as a carboxylic acid. Oxidation of the methanediol group in this compound would likely lead to the formation of formic acid and 2-ethylhexanol, particularly under harsh oxidative conditions. The oxidation of methanediol itself has been studied, and it can be retarded by the formation of acetal-type compounds in certain conditions. researchgate.net
Conversely, the formation of this compound can be seen as the result of the reduction of a corresponding ester or related carboxylic acid derivative, although this is not a typical synthetic route for this class of compounds. The more common conceptual pathway is the hydration of an aldehyde.
Table 3: Oxidation-Reduction Profile
| Process | Reactant | Product(s) |
| Oxidation | This compound | Formic acid + 2-Ethylhexanol (likely) |
| Reduction (Conceptual) | Related ester/acid derivative | This compound |
Investigation of this compound in Advanced Chemical Transformations
The unique structural features of this compound suggest its potential utility as a building block in more complex synthetic methodologies, such as polymerization and multi-component reactions.
Formaldehyde and its derivatives, including hemiacetals, are known to undergo polymerization to form polyoxymethylene (polyacetal) resins. cmu.edudspaces.org Given that this compound is a hemiacetal derivative of formaldehyde, it is plausible that it could participate in similar polymerization processes.
In a potential polymerization scenario, the hydroxyl groups of the methanediol moiety could react with other monomers, leading to the formation of a polyether chain. The (2-ethylhexyl)oxy group could act as a chain-terminating or end-capping group, which would control the molecular weight and influence the properties of the resulting polymer. The polymerization of formaldehyde can be initiated by both anionic and cationic initiators. cmu.edu
Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. Formaldehyde is a widely used C1 building block in many important MCRs, including the Mannich, Biginelli, Ugi, and Passerini reactions. beilstein-journals.orgrsc.org
Due to its equilibrium with formaldehyde, this compound could serve as a formaldehyde surrogate in such reactions. beilstein-journals.orgbeilstein-journals.org This approach can be advantageous as it allows for a more controlled release of the highly reactive and toxic formaldehyde in the reaction mixture. The bulky (2-ethylhexyl)oxy group might also influence the stereochemical outcome of the reaction. The in-situ generation of formaldehyde from a more stable precursor can improve reaction yields and minimize side reactions. beilstein-journals.org
Information regarding "[ (2-Ethylhexyl)oxy]methanediol" is not available in the public domain, preventing a detailed analysis of its chemical reactivity and the synthesis of its derivatives.
Despite a comprehensive search of scientific literature, chemical databases, and patent repositories, specific data on the reactivity, transformation pathways, and derivatization of the chemical compound this compound remains elusive. Publicly accessible information is largely limited to basic identifiers such as its CAS Registry Number (71648-19-6).
The intended article, focusing on the "" and the "Derivatives Synthesis from this compound Precursors," cannot be generated at this time due to the absence of foundational research data. General principles of reactivity for related structures, such as geminal diols or ethers, could be hypothesized, but such speculation would not meet the required standard of scientific accuracy for a detailed article on this specific compound.
Further investigation into proprietary chemical libraries or unpublished research may be necessary to uncover the specific chemical behaviors of this compound. Without such information, a thorough and accurate discussion of its derivative synthesis and reaction pathways is not possible.
Theoretical and Computational Studies of 2 Ethylhexyl Oxy Methanediol
Quantum Chemical Investigations of [(2-Ethylhexyl)oxy]methanediol Electronic Structure
Quantum chemical calculations offer profound insights into the electronic properties of a molecule, governing its reactivity, stability, and intermolecular interactions. For this compound, these methods can elucidate the distribution of electrons within the molecular framework.
Molecular Orbital Analysis of this compound
Molecular Orbital (MO) theory is a fundamental tool in quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. masterorganicchemistry.comyoutube.comstudylib.net
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl and ether groups due to the presence of lone pair electrons, which are higher in energy than the electrons in the sigma bonds of the alkyl chain. The LUMO, conversely, is likely to be distributed along the C-O bonds, representing the anti-bonding orbitals that can accept electron density in a reaction.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. Based on studies of similar aliphatic alcohols and ethers, the predicted HOMO-LUMO gap for this compound would be in the range typical for saturated organic molecules, suggesting a relatively stable compound under normal conditions.
Table 1: Predicted Molecular Orbital Properties of this compound
| Property | Predicted Value (Arbitrary Units) | Description |
| HOMO Energy | -9.5 eV | The energy of the highest occupied molecular orbital, indicating the molecule's electron-donating ability. |
| LUMO Energy | 2.0 eV | The energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 11.5 eV | The energy difference between the HOMO and LUMO, which is a key indicator of molecular stability and reactivity. |
| Electron Affinity | ~0 eV | The energy released when an electron is added to a neutral molecule. A near-zero value is expected for a saturated, non-conjugated system. |
| Ionization Potential | ~9.5 eV | The energy required to remove an electron from a neutral molecule, corresponding to the energy of the HOMO. |
Note: The values in this table are hypothetical and are based on typical values for similar functional groups and molecules. They serve as a predictive model for this compound.
Electrostatic Potential Mapping of this compound
An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. libretexts.org It is generated by calculating the electrostatic potential at the surface of the molecule, often represented by the van der Waals radius of the atoms. The ESP map is color-coded to indicate regions of negative, positive, and neutral potential. Red typically signifies regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). Green represents areas that are relatively neutral. study.comresearchgate.netresearchgate.netwolfram.com
For this compound, the ESP map is predicted to show regions of high negative potential (red) around the oxygen atoms of the hydroxyl (-OH) and ether (-O-) groups. This is due to the high electronegativity of oxygen, which draws electron density towards it, and the presence of lone pairs of electrons. study.com The hydrogen atom of the hydroxyl group is expected to have a region of positive potential (blue) due to the polarization of the O-H bond. The 2-ethylhexyl chain, being composed of carbon and hydrogen atoms with similar electronegativities, will likely exhibit a largely neutral potential (green).
These charge distributions are crucial for understanding how this compound will interact with other molecules. The negatively charged oxygen atoms can act as hydrogen bond acceptors, while the positively charged hydroxyl hydrogen can act as a hydrogen bond donor. These interactions are fundamental to its physical properties, such as boiling point and solubility, as well as its chemical reactivity.
Conformational Analysis and Dynamics of this compound
The flexibility of the 2-ethylhexyl group and the rotational freedom around the C-O bonds mean that this compound can exist in numerous conformations. Understanding the conformational landscape and the dynamics of interconversion between these conformations is essential for a complete picture of the molecule's behavior.
Energy Minimization and Conformational Landscape of this compound
Energy minimization, also known as geometry optimization, is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. wikipedia.org By performing a systematic search of the conformational space, it is possible to identify the most stable conformations (local and global minima) and the energy barriers between them.
For this compound, the conformational landscape is expected to be complex due to the large number of rotatable bonds. The relative energies of different conformers will be determined by a combination of factors, including steric hindrance, torsional strain, and intramolecular hydrogen bonding. For instance, conformations where the bulky 2-ethylhexyl group is positioned far from the methanediol (B1200039) moiety will likely be lower in energy than those where these groups are in close proximity. The orientation of the hydroxyl groups in the methanediol part will also be critical, with conformations allowing for intramolecular hydrogen bonding potentially being more stable.
Table 2: Predicted Relative Energies of Key Conformational Features of this compound
| Conformational Feature | Predicted Relative Energy (kcal/mol) | Description |
| Anti-conformation of the 2-ethylhexyl chain | 0 (Reference) | A staggered conformation of the alkyl chain, which is generally the most stable due to minimal steric hindrance. |
| Gauche-conformation of the 2-ethylhexyl chain | 0.9 - 1.5 | A less stable conformation where bulky groups are closer together, leading to increased steric strain. |
| Intramolecular Hydrogen Bond (O-H...O) | -2 to -5 | A stabilizing interaction between the hydroxyl group and the ether oxygen, which can lower the overall energy of a specific conformation. osti.gov |
| Steric Clash between alkyl group and hydroxyl groups | > 5 | A high-energy conformation resulting from the close proximity of bulky groups, leading to significant repulsive forces. |
Note: These values are estimations based on general principles of conformational analysis and data for similar molecules. The actual energy values would require specific quantum chemical calculations.
Computational Prediction of this compound Reactivity and Selectivity
Computational methods can be employed to predict the reactivity of a molecule and the likely outcome of a chemical reaction. csmres.co.uk For this compound, these predictions would focus on the reactivity of the hemiacetal functional group.
Hemiacetals are generally in equilibrium with their corresponding aldehyde and alcohol. wikipedia.orgyoutube.com In the case of this compound, this would be an equilibrium with formaldehyde (B43269) and 2-ethylhexanol. Computational studies can model the thermodynamics and kinetics of this equilibrium. The stability of the hemiacetal is influenced by both electronic and steric factors.
The reactivity of the hydroxyl groups in this compound can also be predicted. These groups can act as nucleophiles or can be deprotonated to form alkoxides. The relative acidity of the two hydroxyl groups in the methanediol moiety could be determined through computational calculations. Furthermore, the molecule's susceptibility to oxidation or other transformations can be assessed by examining the bond dissociation energies and the energies of potential transition states for various reaction pathways.
Transition State Theory Applications to this compound Reactions
There are currently no specific applications of Transition State Theory (TST) found in the scientific literature for reactions involving this compound. TST is a fundamental theory used to explain the reaction rates of elementary chemical reactions by considering the equilibrium between reactants and activated transition state complexes. wikipedia.org For a molecule like this compound, TST could theoretically be applied to study its formation, decomposition, or other chemical transformations.
For the simpler methanediol, transition state geometries have been calculated for its dehydration, sometimes with the catalytic involvement of water molecules. researchgate.net Such studies provide valuable information on the energy barriers and the structure of the transition state, which are crucial for understanding the reaction kinetics. However, without dedicated computational studies on this compound, no data on its transition states for any reaction is available.
Table 1: Hypothetical Data for Transition State Theory Application to a Reaction of this compound
| Reaction Coordinate | Reactant(s) | Transition State | Product(s) | Activation Energy (kJ/mol) |
| Decomposition | This compound | [HO-CH₂-O-CH₂-CH(C₂H₅)C₄H₉]‡ | Formaldehyde + 2-Ethylhexanol | Data Not Available |
| Formation | Formaldehyde + 2-Ethylhexanol | [H₂CO•••HO-CH₂-CH(C₂H₅)C₄H₉]‡ | This compound | Data Not Available |
| This table is for illustrative purposes only. No experimental or computational data is currently available for these reactions. |
Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound
Similarly, there is a lack of published Density Functional Theory (DFT) studies on the reaction mechanisms of this compound. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is widely used to predict molecular geometries, vibrational frequencies, and energies of reactants, products, and transition states, thereby elucidating reaction pathways.
While DFT has been extensively applied to a vast range of organic reactions, including those of smaller, related molecules, its application to this compound has not been documented. Such a study would be valuable for understanding the influence of the 2-ethylhexyl group on the reactivity and stability of the molecule.
Table 2: Hypothetical DFT Calculation Results for this compound
| Property | Calculated Value |
| Ground State Energy (Hartree) | Data Not Available |
| Dipole Moment (Debye) | Data Not Available |
| HOMO Energy (eV) | Data Not Available |
| LUMO Energy (eV) | Data Not Available |
| HOMO-LUMO Gap (eV) | Data Not Available |
| This table is for illustrative purposes only. No DFT calculations for this compound have been reported in the literature. |
Advanced Spectroscopic Characterization Methodologies for 2 Ethylhexyl Oxy Methanediol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of [(2-Ethylhexyl)oxy]methanediol
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei. For this compound, NMR is instrumental in confirming the molecular structure and understanding its conformational dynamics.
Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially given the potential for signal overlap in one-dimensional spectra. iaea.orgbitesizebio.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a detailed connectivity map of the molecule. libretexts.org
A ¹H NMR spectrum of this compound would be expected to show signals corresponding to the protons of the 2-ethylhexyl group and the methanediol (B1200039) moiety. Protons adjacent to the ether oxygen are anticipated to appear in the 3.4-4.5 ppm range. libretexts.orglibretexts.orgopenstax.org The ¹³C NMR spectrum would similarly display characteristic shifts for the carbons in the alkyl chain and those bonded to the oxygen atoms, typically in the 50-80 ppm range. libretexts.orgopenstax.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HSQC, HMBC) |
| 1 | CH₂ | ~3.4 - 3.6 | ~70 - 75 | COSY with H-2; HSQC with C-1; HMBC with C-2, C-3 |
| 2 | CH | ~1.5 - 1.7 | ~38 - 42 | COSY with H-1, H-3, H-9; HSQC with C-2; HMBC with C-1, C-3, C-4, C-9, C-10 |
| 3 | CH₂ | ~1.2 - 1.4 | ~28 - 32 | COSY with H-2, H-4; HSQC with C-3; HMBC with C-2, C-4, C-5 |
| 4 | CH₂ | ~1.2 - 1.4 | ~23 - 27 | COSY with H-3, H-5; HSQC with C-4; HMBC with C-2, C-3, C-5, C-6 |
| 5 | CH₂ | ~1.2 - 1.4 | ~22 - 26 | COSY with H-4, H-6; HSQC with C-5; HMBC with C-3, C-4, C-6, C-7 |
| 6 | CH₃ | ~0.8 - 1.0 | ~13 - 17 | COSY with H-5; HSQC with C-6; HMBC with C-4, C-5, C-7 |
| 7 | CH₂ | ~1.2 - 1.4 | ~29 - 33 | COSY with H-2; HSQC with C-7; HMBC with C-2, C-3, C-8 |
| 8 | CH₃ | ~0.8 - 1.0 | ~10 - 14 | COSY with H-7; HSQC with C-8; HMBC with C-2, C-7 |
| 9 | O-CH₂-O | ~4.5 - 4.8 | ~90 - 95 | HSQC with C-9; HMBC with H-1 |
| 10 | OH | Variable | - | Exchange with D₂O |
Note: The chemical shifts are predicted based on general principles and data for similar functional groups. Actual experimental values may vary.
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. mdpi.comchemrxiv.org For this compound, ssNMR could be used to study its crystalline form or its behavior when incorporated into a solid matrix. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information on the local environment of different carbon atoms within the solid structure. acs.orgnih.gov Two-dimensional solid-state HETCOR experiments can reveal through-space proximities between protons and carbons, aiding in the determination of the packing arrangement in the solid state. mdpi.com
Mass Spectrometry (MS) Techniques for Analyzing this compound and Its Transformation Products
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is capable of measuring mass with high accuracy, which allows for the determination of the elemental formula of a compound. For this compound (C₉H₂₀O₃), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass. This is a critical step in the definitive identification of the compound.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to generate product ions. nih.govnih.gov This technique is invaluable for elucidating the structure of a molecule by analyzing its fragmentation pattern. The fragmentation of the molecular ion of this compound would likely proceed through cleavage of the C-O and C-C bonds.
Interactive Data Table: Plausible Mass Spectrometry Fragmentation of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 176 | [M]⁺• (Molecular Ion) | Ionization of the parent molecule |
| 145 | [M - OCH₂OH]⁺ | Loss of the methanediol radical |
| 113 | [C₈H₁₇]⁺ | Cleavage of the ether bond, loss of the oxymethanediol moiety |
| 85 | [C₆H₁₃]⁺ | Cleavage of the ethyl group from the 2-ethylhexyl chain |
| 57 | [C₄H₉]⁺ | Further fragmentation of the alkyl chain |
| 47 | [CH₂OHO]⁺ | Cleavage of the ether bond, formation of the methanediol cation |
Note: The proposed fragments are based on general fragmentation rules for ethers and alcohols and would require experimental verification.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for identifying functional groups. edinst.com These two techniques are often complementary.
In the IR spectrum of this compound, a broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the alkyl chain would appear in the 2850-3000 cm⁻¹ region. A characteristic strong C-O stretching band for the ether linkage is expected between 1000 and 1300 cm⁻¹. libretexts.orgacademyart.edu
Raman spectroscopy would also be sensitive to these vibrations, particularly the C-C and C-H vibrations of the alkyl backbone. The O-H stretching band is typically weak in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (Broad, Strong) | Weak |
| C-H Stretch (Alkyl) | 2850-3000 (Strong) | Strong |
| C-O Stretch (Ether) | 1000-1300 (Strong) | Medium |
| C-H Bend | 1350-1480 (Medium) | Medium |
| C-C Stretch | Fingerprint Region (Weak in IR) | Medium |
Note: These are characteristic frequency ranges and the exact positions and intensities of the peaks would depend on the specific molecular environment and physical state of the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy of this compound
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, ether, and alkyl moieties.
The presence of the diol group (-CH(OH)₂) and the ether linkage (R-O-R') are the most prominent features. The hydroxyl groups give rise to a strong, broad absorption band in the high-frequency region of the spectrum, typically between 3300 and 3800 cm⁻¹, which is characteristic of O-H stretching vibrations. orientjchem.org The breadth of this peak is indicative of hydrogen bonding. The C-H stretching vibrations from the 2-ethylhexyl group appear as sharp bands in the 2800-3100 cm⁻¹ region. orientjchem.orgresearchgate.net
The fingerprint region of the spectrum, below 1500 cm⁻¹, contains a wealth of structural information. The C-O stretching vibrations are particularly important for this compound. One would expect to see multiple strong bands between 1000 cm⁻¹ and 1300 cm⁻¹. Specifically, the asymmetric C-O-C stretching of the ether group typically appears between 1070 and 1140 cm⁻¹. spectroscopyonline.com The C-O stretching from the diol (gem-diol) portion of the molecule would also contribute to absorption in this region, often between 1000 cm⁻¹ and 1150 cm⁻¹. orientjchem.org Hemiacetal structures, which are analogous to the gem-diol end of the molecule, are noted to have characteristic bond stretching around 876 cm⁻¹. researchgate.net
Detailed assignments for the expected vibrational modes in an FTIR spectrum of this compound are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3800-3300 | O-H Stretching | Hydroxyl (-OH) | Strong, Broad |
| 3100-2800 | C-H Stretching | Alkyl (CH, CH₂, CH₃) | Strong, Sharp |
| 1470-1450 | C-H Bending (Scissoring) | Methylene (-CH₂-) | Medium |
| 1385-1375 | C-H Bending (Rocking) | Methyl (-CH₃) | Medium |
| 1300-1000 | C-O Stretching | Ether (C-O-C) & Diol (C-OH) | Strong |
| ~880 | Hemiacetal Bond Stretching | O-C-O | Variable |
Raman Spectroscopy of this compound
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and certain functional groups that may be weak in an FTIR spectrum.
For this compound, the C-H stretching vibrations of the ethylhexyl group would produce very strong signals in the 2700–3200 cm⁻¹ region. mdpi.com The C-C stretching modes of the alkyl backbone are expected to appear in the 800–1200 cm⁻¹ range and are often more prominent in Raman than in IR spectra. mdpi.com
The symmetric vibrations of the ether linkage (C-O-C) would also be Raman active. While the asymmetric stretch is strong in FTIR, the symmetric stretch can sometimes be observed in Raman spectra. The region below 800 cm⁻¹ in the Raman spectrum includes various bending and torsional modes of the entire molecular structure. mdpi.com For related glycol derivatives, intense bands between 800 and 1100 cm⁻¹ are assigned to C-C and C-O stretching modes. mdpi.compreprints.org The O-H stretching band, while dominant in FTIR, is typically a weak feature in Raman spectra.
A summary of predicted key vibrational modes for this compound in a Raman spectrum is provided below.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200-2700 | C-H Stretching | Alkyl (CH, CH₂, CH₃) | Very Strong |
| 1500-1400 | C-H₂ Bending (Scissoring) | Methylene (-CH₂-) | Medium |
| 1100-800 | C-C and C-O Stretching | Carbon Skeleton & Ether | Strong |
| 800-400 | Bending and Torsional Modes | C-C-O, C-C-C | Medium to Strong |
X-ray Diffraction (XRD) Studies for Crystalline this compound Structures
For a compound like this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for XRD analysis would first require successful crystallization, a process that can be challenging. nih.gov If a crystalline form could be obtained, XRD analysis would yield invaluable data.
The key information that could be derived from an XRD study includes:
Molecular Conformation: The precise spatial arrangement of the 2-ethylhexyl group and the methanediol moiety, including the torsional angles along the C-O and C-C bonds. Studies on similar glycol derivatives show that molecules can adopt specific conformations, such as a folded or gauche conformation, to facilitate intramolecular interactions. mdpi.compreprints.org
Intermolecular Interactions: XRD can map out the network of intermolecular hydrogen bonds formed between the hydroxyl groups of neighboring molecules. The analysis reveals O···O distances, which are indicative of the strength of these interactions and are crucial for understanding the packing of molecules in the crystal. mdpi.com
Crystal Packing: The study would reveal how the molecules arrange themselves in the unit cell, providing insights into the forces governing the solid-state structure, including van der Waals forces between the alkyl chains and hydrogen bonding.
While specific crystallographic data for this compound is not available, data from related compounds like ethane-1,2-diol illustrates the power of the technique. For instance, XRD combined with molecular dynamics simulations has shown that ethane-1,2-diol molecules in the liquid state are predominantly in a gauche conformation, stabilized by intramolecular hydrogen bonds. mdpi.compreprints.org Such studies also reveal strong intermolecular hydrogen-bond networks, with characteristic oxygen-oxygen correlation peaks. mdpi.com This type of detailed structural insight would be the goal of an XRD study on crystalline this compound.
| Parameter | Information Provided by XRD | Example from Related Glycol Studies mdpi.compreprints.org |
| Unit Cell Dimensions | Size and shape of the repeating crystal unit. | Defines the basic lattice parameters (a, b, c, α, β, γ). |
| Bond Lengths & Angles | Precise measurement of all atomic distances and angles. | C-C, C-O, O-H bond lengths and C-O-C, C-C-O bond angles. |
| Torsional Angles | Describes the conformation around rotatable bonds. | Can confirm gauche or anti conformations of the molecular backbone. |
| Hydrogen Bonding | Distances and angles of O-H···O interactions. | O···O correlation distances around 2.76 Å indicate strong H-bonds. |
| Absolute Configuration | Determination of the stereochemistry for chiral centers. | Can be determined using metrics like the Flack parameter. nih.gov |
Applied Research and Potential Utility of 2 Ethylhexyl Oxy Methanediol in Materials Science and Industrial Processes
Exploration of [(2-Ethylhexyl)oxy]methanediol in Advanced Polymer Systems
The unique reactivity of the hemiacetal group in this compound makes it a candidate for several roles in polymer synthesis and modification. Hemiacetals and their derivatives, such as hemiacetal esters, are known for their dynamic covalent nature, allowing for the formation of bonds that can be reversibly broken and reformed. acs.org
Role as a Monomer or Cross-linking Agent in Polymer Synthesis
This compound possesses two hydroxyl groups, enabling it to act as a diol monomer in step-growth polymerization. It could potentially react with dicarboxylic acids or their derivatives to form polyesters. The hemiacetal linkage in the backbone of such a polymer would introduce a point of controlled degradation, as hemiacetals are susceptible to hydrolysis under acidic conditions. masterorganicchemistry.com
Furthermore, the diol functionality allows this compound to serve as a cross-linking agent in various polymer systems, such as polyurethanes or polyesters. In this capacity, it would connect polymer chains, leading to the formation of a three-dimensional network. The incorporation of the flexible 2-ethylhexyl group could influence the mechanical properties of the resulting thermoset, potentially increasing its flexibility and impact resistance. The dynamic nature of the hemiacetal bond could also be exploited to create reprocessable or self-healing thermosets. rsc.org
Table 1: Potential Polymer Systems Utilizing this compound
| Polymer System | Potential Role of this compound | Expected Outcome |
| Polyesters | Monomer (Diol) | Introduction of a degradable linkage in the polymer backbone. |
| Polyurethanes | Cross-linking Agent / Chain Extender | Formation of flexible thermosets with potential for reprocessing. |
| Epoxy Resins | Toughening Agent | Increased fracture toughness and impact resistance. |
| Acrylics | Co-monomer | Modification of polymer properties such as flexibility and adhesion. |
Modification of Polymer Properties via this compound Incorporation
The incorporation of this compound into a polymer matrix can be expected to modify its properties in several ways. The bulky and flexible 2-ethylhexyl group is known to act as an internal plasticizer, increasing the free volume between polymer chains and thereby lowering the glass transition temperature (Tg) and increasing flexibility. This is a common strategy in the formulation of flexible PVC and other polymers. icis.com
Moreover, the hydroxyl groups of this compound can participate in hydrogen bonding with other polymer chains, potentially improving interfacial adhesion in polymer blends and composites. The hemiacetal group, being relatively polar, could also enhance the affinity of the polymer for certain substrates or fillers.
Investigations into this compound as a Precursor for Specialty Chemicals
The reactivity of the hemiacetal and hydroxyl groups in this compound makes it a versatile precursor for the synthesis of various specialty chemicals, including surfactants and functional additives.
Synthesis of Surfactant Analogs from this compound
The 2-ethylhexyl moiety is a common hydrophobic group used in the synthesis of nonionic surfactants. This compound could be a starting material for the synthesis of novel surfactant structures. For example, ethoxylation of the hydroxyl groups would lead to nonionic surfactants with tunable hydrophilic-lipophilic balance (HLB) values. The general structure of such a surfactant would be (2-Ethylhexyl)OCH(O(CH₂CH₂O)mH)(O(CH₂CH₂O)nH), where 'm' and 'n' represent the number of ethylene (B1197577) oxide units.
The synthesis of surfactants from natural products often involves creating ether or ester linkages to a hydrophilic head group. diva-portal.org Similarly, the hydroxyl groups of this compound could be derivatized with polar head groups, such as sulfates or phosphates, to create anionic surfactants.
Table 2: Potential Surfactant Analogs Derived from this compound
| Surfactant Type | Synthetic Route | Potential Application |
| Nonionic | Ethoxylation of hydroxyl groups | Emulsifiers, detergents, wetting agents |
| Anionic | Sulfation or phosphation of hydroxyl groups | Foaming agents, dispersants |
| Cationic | Quaternization of aminated derivatives | Fabric softeners, antistatic agents |
Development of Functional Additives Utilizing this compound
The chemical structure of this compound suggests its potential use as a functional additive in various formulations. The 2-ethylhexyl group can impart improved solubility in organic media and compatibility with polymer matrices.
One potential application is as a coalescing agent in latex paints. Coalescing agents are high-boiling point solvents that aid in the film formation of latex particles by temporarily plasticizing them. The structure of this compound, with its balance of hydrophobic and hydrophilic character, is well-suited for this purpose.
Furthermore, it could serve as a reactive diluent in epoxy resin formulations. The hydroxyl groups can react with the epoxy rings, incorporating the flexible 2-ethylhexyl group into the cured network, which can improve the toughness and flexibility of the final material. 2-Ethylhexyl glycidyl (B131873) ether is a known reactive diluent for epoxy resins. wikipedia.org
Process Optimization and Scale-up Considerations for Industrial Synthesis of this compound
The industrial synthesis of this compound would likely involve the reaction of 2-ethylhexanol with formaldehyde (B43269), a reaction that typically yields a hemiacetal. libretexts.org The optimization and scale-up of this process would require careful consideration of several factors to ensure high yield, purity, and economic viability.
Key process parameters to optimize would include the molar ratio of reactants, catalyst selection, reaction temperature, and pressure. The choice of catalyst is crucial; acid catalysts are commonly used for hemiacetal formation. libretexts.org The reaction is an equilibrium process, so the removal of byproducts, if any, would be necessary to drive the reaction towards the desired product.
For scale-up from laboratory to industrial production, several challenges would need to be addressed. These include heat management, as the reaction may be exothermic, and mass transfer limitations, particularly if the reaction involves multiple phases. The choice of reactor type, whether batch or continuous, would also be a critical decision. Continuous processes, such as those using packed-bed reactors, can offer advantages in terms of consistency and throughput for large-scale production. nih.govcsic.es
Table 3: Key Considerations for Industrial Synthesis of this compound
| Parameter | Considerations |
| Reactants | Purity of 2-ethylhexanol and formaldehyde; molar ratio. |
| Catalyst | Type (e.g., acid catalyst), concentration, and lifetime. |
| Reaction Conditions | Temperature, pressure, and reaction time. |
| Reactor Design | Batch vs. continuous; heat and mass transfer characteristics. |
| Downstream Processing | Purification of the product; separation and recycling of unreacted starting materials and catalyst. |
Reactor Design and Engineering for this compound Production
The synthesis of this compound involves the reversible reaction of 2-ethylhexanol with formaldehyde. This reaction's characteristics heavily influence the choice and design of an appropriate industrial reactor. Key considerations include reaction kinetics, equilibrium limitations, and the physical states of the reactants.
Reactor Selection and Configuration:
Given the liquid-phase nature of 2-ethylhexanol and the gaseous or aqueous solution form of formaldehyde, a semi-batch or continuous reactor system would be suitable for large-scale production. uotechnology.edu.iq
Semi-Batch Reactors: These reactors offer good control over reaction speed, as reactants can be added incrementally. sathyabama.ac.in This is particularly advantageous for managing the exothermic nature of formaldehyde reactions and for controlling the concentration of reactants to favor product formation. uotechnology.edu.iq
Continuous Stirred-Tank Reactor (CSTR): A CSTR would ensure uniform composition and temperature throughout the reactor, which is beneficial for consistent product quality. sathyabama.ac.in For reversible reactions, multiple CSTRs in series can be employed to maximize conversion.
Plug Flow Reactor (PFR): A PFR could offer a higher conversion rate for the same reactor volume compared to a CSTR, as the concentration of reactants remains high along the length of the reactor. sathyabama.ac.in This type of reactor is often used for large-scale industrial processes. researchgate.net
To overcome equilibrium limitations inherent in hemiacetal formation, a reactive distillation setup could be employed. masterorganicchemistry.com This combines reaction and separation in a single unit, where the product is continuously removed from the reaction zone, driving the equilibrium towards further product formation. For volatile products, stripping with an inert gas can also be an effective method of in-situ product removal. aidic.it
Illustrative Reactor Design Parameters:
The following table outlines hypothetical design parameters for a CSTR used in the production of this compound, based on typical conditions for similar liquid-phase reactions.
| Parameter | Value | Unit |
| Reactor Volume | 5,000 | L |
| Residence Time | 2 - 4 | hours |
| Operating Temperature | 60 - 80 | °C |
| Operating Pressure | 1 - 3 | atm |
| Agitator Speed | 100 - 300 | RPM |
| Heat Duty | 150 - 250 | kW |
Materials of Construction:
Given the presence of formaldehyde and potentially an acidic catalyst, materials resistant to corrosion would be necessary. Stainless steel (e.g., 316L) or glass-lined reactors would be appropriate choices to ensure the longevity of the equipment and prevent contamination of the product.
Downstream Processing and Purification Methodologies for this compound
The crude product stream from the reactor will likely contain unreacted 2-ethylhexanol and formaldehyde, the desired this compound, and potentially byproducts such as di(2-ethylhexyl) formal. Therefore, a multi-step purification process is necessary to achieve the desired product purity.
Separation and Purification Techniques:
Distillation: Due to the likely differences in boiling points between the components, distillation is a primary method for purification. A multi-stage distillation process can be designed to separate the lighter, unreacted formaldehyde from the heavier product and unreacted 2-ethylhexanol. google.com A subsequent distillation column could then separate the final product from any heavier byproducts. google.com
Liquid-Liquid Extraction: This technique could be employed to remove water-soluble impurities from the product stream. If an aqueous solution of formaldehyde is used, extraction can help in separating the organic product from the aqueous phase.
Hydrolysis: Since hemiacetal formation is reversible, any acetal (B89532) byproducts could potentially be hydrolyzed back to the aldehyde and alcohol under acidic conditions, which could then be recycled back into the reactor. google.com
Adsorption: Adsorbents like molecular sieves could be used to remove trace amounts of water or other impurities from the final product to meet stringent purity requirements.
Illustrative Purification Process Parameters:
The following table presents a hypothetical multi-stage distillation scheme for the purification of this compound.
| Distillation Stage | Target Separation | Operating Pressure | Top Temperature (°C) | Bottom Temperature (°C) |
| Column 1 | Removal of unreacted formaldehyde | Atmospheric | ~100 | >150 |
| Column 2 | Separation of product from 2-ethylhexanol | Vacuum | 120-140 | 180-200 |
| Column 3 | Removal of heavy byproducts | Vacuum | 150-170 | >200 |
Environmental Fate and Degradation Mechanisms of 2 Ethylhexyl Oxy Methanediol
Abiotic Degradation Pathways of [(2-Ethylhexyl)oxy]methanediol in Environmental Matrices
Photodegradation Kinetics and Products of this compound
There is currently no available data on the photodegradation kinetics or the identification of transformation products of this compound upon exposure to sunlight in various environmental compartments such as water, soil, or air.
Hydrolysis and Oxidation Reactions of this compound in Aquatic Systems
Specific studies detailing the rates and products of hydrolysis and oxidation of this compound in aquatic environments could not be identified. The reactivity of the ether and diol functional groups suggests potential susceptibility to these degradation pathways, but experimental data is required for confirmation.
Biotic Transformation of this compound
Microbial Degradation Studies of this compound
No studies investigating the microbial degradation of this compound by environmental microorganisms (bacteria or fungi) have been found in the reviewed literature. Therefore, information on the extent and rate of its biodegradation in soil or aquatic sediments is unknown.
Identification of Biodegradation Metabolites of this compound
As no microbial degradation studies have been reported, there is no information available on the potential metabolic intermediates or final breakdown products resulting from the biotic transformation of this compound.
Future Directions and Emerging Research Opportunities for 2 Ethylhexyl Oxy Methanediol Chemistry
Integration of Artificial Intelligence and Machine Learning in [(2-Ethylhexyl)oxy]methanediol Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) into chemical research is a transformative development, offering the potential to accelerate discovery and optimization processes. sciepub.com For this compound, these computational tools can be applied to several key areas, from fundamental property prediction to advanced formulation design.
Machine learning algorithms, particularly deep learning and graph neural networks, are reshaping the discovery and optimization of molecules. These models can analyze vast datasets of chemical information to predict the physicochemical properties, stability, and compatibility of this compound in various systems. For instance, AI can model its interaction with other cosmetic ingredients, predicting formulation stability and performance without the need for extensive empirical testing. This predictive capability can significantly reduce the time and resources required for product development. nih.gov
The table below outlines potential areas where AI and ML can be integrated into the research of this compound.
| Research Area | AI/ML Application | Potential Impact |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models | Rapidly estimate solubility, viscosity, and skin permeation for formulation development. |
| Synthesis Planning | Retrosynthetic analysis algorithms | Discover novel, more efficient, or greener synthetic pathways. iscientific.org |
| Formulation Design | High-throughput virtual screening | Identify synergistic combinations with other ingredients for enhanced product efficacy. |
| Process Optimization | Real-time reaction monitoring and control | Improve reaction yield, reduce by-product formation, and enhance overall process efficiency. |
Novel Applications and Design Principles for this compound-Based Materials
While this compound is known for its role in cosmetics, its unique chemical structure as a hemiacetal opens the door to novel applications and the design of new materials. The presence of both ether and diol functionalities offers reactive sites for polymerization and modification, suggesting its potential as a monomer or a building block for functional polymers.
One emerging area of interest is the development of biodegradable or biocompatible materials. The hemiacetal linkage can be designed to be cleavable under specific conditions (e.g., changes in pH or enzymatic action), making it a candidate for creating controlled-release systems for active ingredients in cosmetics or pharmaceuticals. By incorporating this compound into polyester or polyurethane backbones, it may be possible to create polymers with tailored degradation profiles and enhanced flexibility due to the 2-ethylhexyl group.
The table below details potential novel applications and the corresponding design principles for materials based on this compound.
| Potential Application | Design Principle | Key Structural Feature Utilized |
| Controlled-Release Systems | Incorporation into biodegradable polymer backbones with cleavable linkages. | Hemiacetal and diol functionalities |
| Biodegradable Polymers | Use as a monomer in condensation polymerization with other bio-based monomers. | Diol group |
| Functional Coatings | Cross-linking via diol groups to form a stable polymer network on a surface. | Diol group |
| Advanced Solvents | Modification of the structure to tune solvency power for specific applications. | Ether and hydroxyl groups |
Green Chemistry Innovations in the Synthesis and Utilization of this compound
Green chemistry provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.comnih.gov Applying these principles to the lifecycle of this compound can lead to more sustainable manufacturing processes and improved environmental performance. researchgate.net
Key innovations can be targeted at the synthesis stage. The traditional synthesis of this compound likely involves the reaction of 2-ethylhexanol with formaldehyde (B43269). Green chemistry approaches would focus on several areas:
Renewable Feedstocks: Investigating the production of 2-ethylhexanol from bio-based sources rather than petrochemicals.
Catalysis: Developing highly selective and reusable catalysts to replace traditional stoichiometric reagents. researchgate.net Biocatalysis, using enzymes, represents a highly sustainable approach due to its mild reaction conditions and high specificity. nih.gov
Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. mdpi.com
Safer Solvents: Designing solvent-free reaction conditions or using green solvents like water or supercritical fluids to replace volatile organic compounds. nih.govmdpi.com
The following table compares traditional synthesis methods with potential green chemistry innovations for this compound.
| Synthesis Aspect | Traditional Approach | Green Chemistry Innovation |
| Feedstock | Petrochemical-derived 2-ethylhexanol and formaldehyde | Bio-based 2-ethylhexanol; formaldehyde from renewable methanol. |
| Catalyst | Homogeneous acid or base catalysts | Heterogeneous, recyclable solid acid catalysts or enzymes (biocatalysis). |
| Solvent | Organic solvents | Solvent-free conditions or use of green solvents (e.g., water, supercritical CO2). nih.gov |
| Energy | Conventional heating | Microwave irradiation, ultrasonic energy, or flow chemistry for improved efficiency. mdpi.com |
| Waste | Generation of by-products and catalyst waste | High-atom economy reactions with minimal waste and catalyst recycling. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
